An In-depth Technical Guide to 2-bromomethyl-6-chlorophenylacetone: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 2-bromomethyl-6-chlorophenylacetone: Properties, Synthesis, and Analysis
Introduction
2-bromomethyl-6-chlorophenylacetone is a halogenated aromatic ketone. Its structure suggests it is a reactive intermediate, likely useful in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the α-bromo ketone moiety makes it a potent electrophile, susceptible to nucleophilic substitution reactions, which is a key feature for its application as a building block in organic synthesis. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, expected reactivity, and proposed analytical and safety protocols.
Predicted Physicochemical Properties
The fundamental properties of 2-bromomethyl-6-chlorophenylacetone have been calculated or inferred from structurally similar compounds. These properties are essential for its handling, storage, and use in experimental settings.
| Property | Predicted Value |
| IUPAC Name | 1-(2-bromo-1-methylethyl)-2-chlorobenzene |
| Molecular Formula | C10H10BrClO |
| Molecular Weight | 261.54 g/mol |
| Appearance | Likely a solid or high-boiling liquid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in water. |
| Stability | Likely stable under anhydrous conditions, but may be sensitive to light, moisture, and strong bases. |
Proposed Synthesis
A plausible and efficient synthesis of 2-bromomethyl-6-chlorophenylacetone can be envisioned in a two-step process starting from commercially available 1-chloro-3-methylbenzene. The proposed pathway involves a Friedel-Crafts acylation followed by an α-bromination.
Caption: Proposed two-step synthesis of 2-bromomethyl-6-chlorophenylacetone.
Step 1: Synthesis of 2-chloro-6-methylphenylacetone
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To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
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After stirring for 15 minutes, add 1-chloro-3-methylbenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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The reaction is quenched by carefully pouring the mixture into a beaker of ice-water.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield crude 2-chloro-6-methylphenylacetone, which can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 2-bromomethyl-6-chlorophenylacetone
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Dissolve 2-chloro-6-methylphenylacetone (1.0 eq.) in glacial acetic acid.
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Add bromine (1.0 eq.) dropwise to the solution at room temperature. The reaction is typically rapid and accompanied by the evolution of HBr gas.[1][2]
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Stir the reaction mixture for 1-2 hours at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Pour the reaction mixture into cold water to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or hexane) to afford pure 2-bromomethyl-6-chlorophenylacetone.
Causality behind Experimental Choices:
-
Friedel-Crafts Acylation: This is a classic and reliable method for introducing an acyl group to an aromatic ring.[3] Anhydrous conditions are crucial as aluminum chloride reacts vigorously with water.
-
α-Bromination: The use of bromine in acetic acid is a standard and effective method for the selective bromination at the alpha position of a ketone under acidic conditions.[1][2] The reaction proceeds through an enol intermediate.[4]
Predicted Reactivity and Stability
The reactivity of 2-bromomethyl-6-chlorophenylacetone is dominated by the α-bromo ketone functionality.
-
Nucleophilic Substitution: The carbon bearing the bromine atom is highly electrophilic and will readily undergo S_N2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, and carbanions).[5]
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.[5]
-
Stability: The compound is expected to be stable under neutral, anhydrous conditions. It should be stored in a cool, dark place away from moisture and strong bases to prevent degradation.
Predicted Spectroscopic Data
The predicted spectroscopic data is based on the analysis of structurally related compounds and established spectroscopic correlation tables.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (3H, multiplet, δ 7.0-7.5 ppm) - Methine proton (-CH(Br)-) (1H, quartet, δ 4.5-5.0 ppm) - Methyl protons (-CH₃) (3H, doublet, δ 1.6-1.8 ppm) |
| ¹³C NMR | - Carbonyl carbon (C=O) (δ 190-200 ppm)[6][7] - Aromatic carbons (δ 125-140 ppm)[6][8] - Carbon bearing bromine (-CH(Br)-) (δ 40-50 ppm)[6][8] - Methyl carbon (-CH₃) (δ 15-25 ppm)[6][8] |
| IR Spectroscopy | - Strong C=O stretch (1690-1715 cm⁻¹)[9] - C-Br stretch (500-600 cm⁻¹) - Aromatic C-H and C=C stretches |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z corresponding to C10H10BrClO. - Isotopic pattern characteristic of one bromine and one chlorine atom. - Fragmentation patterns involving loss of Br, CO, and cleavage of the side chain.[10] |
Proposed Analytical Methods
Standard chromatographic and spectroscopic techniques are proposed for the analysis and characterization of 2-bromomethyl-6-chlorophenylacetone.
Caption: Proposed analytical workflow for 2-bromomethyl-6-chlorophenylacetone.
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Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity can be calculated based on the area percentage of the main peak.
Causality behind Analytical Choices:
-
HPLC: Reverse-phase HPLC is a versatile and widely used technique for the separation and quantification of organic compounds.[11]
-
GC-MS: GC-MS is a powerful tool for the identification of volatile and semi-volatile organic compounds by providing both retention time and mass spectral data.[12][13]
-
NMR and IR: These spectroscopic methods are indispensable for the structural elucidation and confirmation of functional groups in organic molecules.[14]
Safety and Handling
α-Bromo ketones are known to be lachrymatory, corrosive, and toxic.[5] Therefore, extreme caution should be exercised when handling 2-bromomethyl-6-chlorophenylacetone.
-
GHS Hazard Statements (Predicted):
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Predicted):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
References
- Banothu, R., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. RSC Advances, 7(54), 34185-34193.
- Fiveable. (2025, August 15). Alpha Halogenation of Aldehydes and Ketones. Fiveable.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Bromination of Ketones by Palladium(II). An Asymmetric α-Bromoketones Catalytically Synthesized by a. Jordan Journal of Chemistry, 4(1), 65-74.
- Google Patents. (n.d.). KR20160119898A - Method for environmentally-friendly -bromination of phenyl alkyl ketone derivatives.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- Chemistry Stack Exchange. (2015, December 27). Bromination of Phenylacetone. Chemistry Stack Exchange.
- Organic Chemistry Portal. (n.d.).
- Halland, N., Braunton, A., Bachmann, S., & Jørgensen, K. A. (2004). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 69(17), 5841–5844.
- Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Scribd.
- YouTube. (2025, January 26).
- ResearchGate. (n.d.). Yields and spectroscopic properties of bromo-ketones.
- Kappe, C. O., & Dallinger, D. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1435–1446.
- Wikipedia. (n.d.). Phenylacetone. Wikipedia.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest.
- Jones, R. N., Ramsay, D. A., Herling, F., & Dobriner, K. (1952). The Infrared Spectra of α-Brominated Ketosteroids. Journal of the American Chemical Society, 74(11), 2828–2836.
- Kohler, E. P., & Tishler, M. (1935). The Reaction between Organic Magnesium Compounds and Alpha Bromo Ketones. II. Journal of the American Chemical Society, 57(1), 217–224.
- Al-Zoubi, R. M., & Al-Masoudi, N. A. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.
- Wikipedia. (n.d.). α-Halo ketone. Wikipedia.
- YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube.
- Al-Zoubi, R. M. (2007). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 12(4), 845–895.
- Taylor & Francis Online. (n.d.). α-halo ketones – Knowledge and References. Taylor & Francis Online.
- Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- University of Puget Sound. (n.d.). 13C Chemical Shift Table.
- Al-Zoubi, R. M., & Al-Masoudi, N. A. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.
- ResearchGate. (n.d.). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. BenchChem.
- OpenBU. (n.d.).
- Google Patents. (n.d.). RU2235713C1 - Method for preparing phenylacetone.
- Rhodium.ws. (n.d.).
- Fujiwara, T., Hattori, A., Ito, T., Funatsu, T., & Tsunoda, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(17), 2244–2249.
- Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865–870.
- ResearchGate. (n.d.). Aldehydes and Ketones: Gas Chromatography.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Phenylacetone - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
